molecular formula C16H21ClN2O3 B4404780 1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride

1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride

Cat. No.: B4404780
M. Wt: 324.80 g/mol
InChI Key: SZGJEQRDQUEGIZ-UHFFFAOYSA-N
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Description

1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride is a synthetic compound that belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .

Preparation Methods

The synthesis of 1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride can be achieved through various synthetic routes. One common method involves the N-arylation of imidazole using hexadecyltrimethylammonium bromide as a catalyst . Another approach is the condensation of various acetophenones with 4-(1H-imidazol-1-yl)benzaldehyde . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the body . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride can be compared with other imidazole-containing compounds, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: An antibacterial and antiprotozoal agent. These compounds share the imidazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.ClH/c1-13(19)14-5-6-15(16(11-14)20-2)21-10-4-3-8-18-9-7-17-12-18;/h5-7,9,11-12H,3-4,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJEQRDQUEGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCN2C=CN=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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